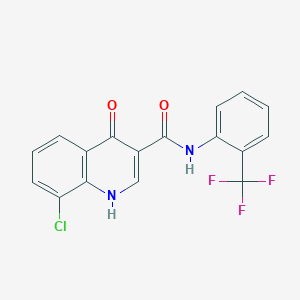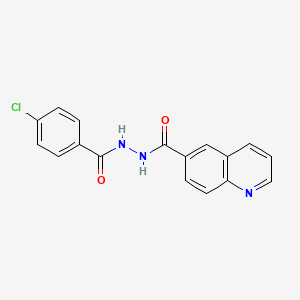
N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorobenzoyl)-6-quinolinecarbohydrazide (CBQ) is an important organic compound that has been widely studied in the scientific community due to its versatile applications. CBQ is a highly reactive compound that can be used in a variety of synthetic reactions, including the synthesis of drugs, dyes, and other organic compounds. CBQ is also known for its ability to act as a catalyst in certain biochemical reactions. In addition, CBQ has been studied for its potential applications in scientific research, including its ability to act as a ligand for various proteins and its potential to be used as a drug target.
Aplicaciones Científicas De Investigación
Antimicrobial Potential
N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide derivatives demonstrate significant antimicrobial properties. These derivatives, including compounds with quinoline-thiosemicarbazide, quinoline-thiosemicarbazide, and quinoline-4-carbohydrazide motifs, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Studies suggest that these compounds exhibit promising antimicrobial activity against various bacterial and fungal strains, comparable to standard drugs, making them potential candidates for drug development in combating drug-resistant infections (Bello et al., 2017), (Eswaran, Adhikari & Shetty, 2009), (Vaghasiya et al., 2014).
Potential in Anticancer Therapies
Quinoline derivatives, including those similar to this compound, have shown potential as anticancer agents. Research on various quinoline derivatives has revealed their ability to induce apoptosis and cell cycle arrest in cancer cells, offering promising avenues for the development of new therapeutic agents for treating cancer (Bingul et al., 2016), (Abbas et al., 2015).
Biological Activity and Chemical Analysis
Research on this compound derivatives has extended to their chemical analysis and understanding of biological activity. Studies involving NMR spectroscopy and X-ray crystallography have been conducted to characterize the structural and stereochemical behavior of these compounds. These studies provide deep insights into the physical and chemical properties of the compounds, aiding in the exploration of their biological activities and potential therapeutic applications (Munir et al., 2021).
Mecanismo De Acción
Target of Action
N’-(4-chlorobenzoyl)-6-quinolinecarbohydrazide is a selective inhibitor of the enzyme aldo-keto reductase 1C3 (AKR1C3) . AKR1C3 is a member of the aldo-keto reductase superfamily and plays a crucial role in the metabolism of steroids, prostaglandins, and xenobiotics . It is involved in the activation and detoxification of polycyclic aromatic hydrocarbons (PAHs), which are environmental pollutants associated with multiple cancers .
Mode of Action
The compound interacts with AKR1C3 by binding to its active site, thereby inhibiting its enzymatic activity . This inhibition prevents the reduction of carbonyl groups in various substrates, including steroids and prostaglandins
Biochemical Pathways
The inhibition of AKR1C3 affects several biochemical pathways. AKR1C3 is known to catalyze the reduction of progesterone to the inactive form 20α-dihydroprogesterone and the conversion of androstenedione to testosterone . Therefore, the inhibition of AKR1C3 can potentially disrupt steroid hormone balance. Furthermore, AKR1C3 also plays a role in the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain perception .
Pharmacokinetics
Its distribution within the body and its metabolism and excretion would depend on various factors including its chemical structure, the presence of functional groups, and the individual’s metabolic enzymes .
Result of Action
The inhibition of AKR1C3 by N’-(4-chlorobenzoyl)-6-quinolinecarbohydrazide can lead to changes at the molecular and cellular levels. For instance, it can potentially disrupt the balance of steroid hormones and prostaglandins, which can have various downstream effects depending on the tissue and cell type . In the context of cancer, the inhibition of AKR1C3 could potentially suppress tumor growth and proliferation, given the role of this enzyme in steroid hormone and prostaglandin metabolism .
Action Environment
The action, efficacy, and stability of N’-(4-chlorobenzoyl)-6-quinolinecarbohydrazide can be influenced by various environmental factors. For instance, the presence of other substances that can interact with AKR1C3 might affect the compound’s efficacy. Additionally, factors such as pH and temperature can influence the stability of the compound . .
Propiedades
IUPAC Name |
N'-(4-chlorobenzoyl)quinoline-6-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-14-6-3-11(4-7-14)16(22)20-21-17(23)13-5-8-15-12(10-13)2-1-9-19-15/h1-10H,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVSISXMWHDFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2487783.png)


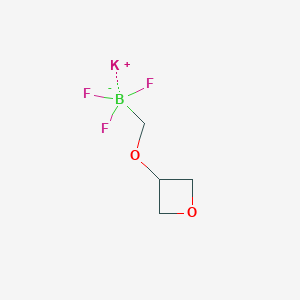
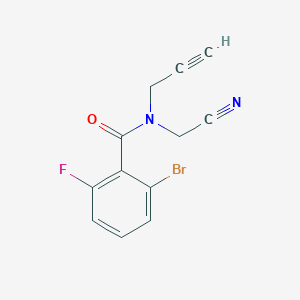
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B2487790.png)
![3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2487791.png)
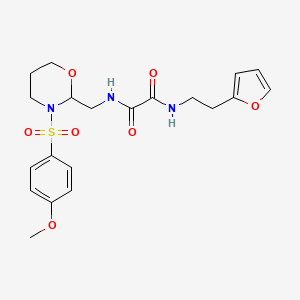
![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/no-structure.png)

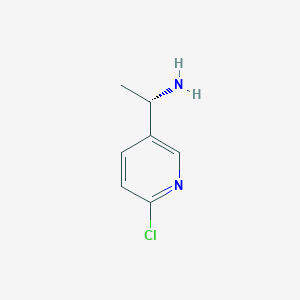
![4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2487798.png)
![5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487802.png)
